molecular formula C18H16N3O2- B13049409 (E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate

(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate

Cat. No.: B13049409
M. Wt: 306.3 g/mol
InChI Key: VTQQZTHDGXPLEE-UHFFFAOYSA-M
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Description

(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine moiety and an aminobenzoate group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Introduction of the Dimethyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Ethylidene Linkage: The ethylidene group is introduced through a condensation reaction between an aldehyde and an amine.

    Coupling with Aminobenzoate: The final step involves coupling the imidazo[1,2-a]pyridine derivative with aminobenzoate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminobenzoate moiety using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate: shares structural similarities with other imidazo[1,2-a]pyridine derivatives and aminobenzoate compounds.

    Examples: this compound, this compound.

Uniqueness

  • The unique combination of the imidazo[1,2-a]pyridine core and the aminobenzoate group imparts distinct chemical and biological properties to this compound.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C18H16N3O2-

Molecular Weight

306.3 g/mol

IUPAC Name

2-[1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino]benzoate

InChI

InChI=1S/C18H17N3O2/c1-11-8-9-21-16(10-11)20-13(3)17(21)12(2)19-15-7-5-4-6-14(15)18(22)23/h4-10H,1-3H3,(H,22,23)/p-1

InChI Key

VTQQZTHDGXPLEE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NC3=CC=CC=C3C(=O)[O-])C)C

Origin of Product

United States

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